molecular formula C11H22FN3O B2873286 N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide CAS No. 2022414-68-0

N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide

Cat. No.: B2873286
CAS No.: 2022414-68-0
M. Wt: 231.315
InChI Key: UABBQXVFPXWDKZ-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide is a piperazine-1-carboxamide derivative characterized by a tert-butyl group attached to the carboxamide nitrogen and a 2-fluoroethyl substituent at the piperazine ring’s 4-position. Piperazine carboxamides are widely explored in medicinal chemistry due to their versatility as acetyl-lysine mimetics, enzyme inhibitors, and receptor modulators .

Properties

IUPAC Name

N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22FN3O/c1-11(2,3)13-10(16)15-8-6-14(5-4-12)7-9-15/h4-9H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABBQXVFPXWDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of piperazine-2,5-dione.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced through nucleophilic substitution reactions using fluoroethyl halides or fluoroethyl sulfonates.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the piperazine derivative with isocyanates or by amidation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoroethyl and tert-butyl groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, sulfonates, and organometallic compounds are used for substitution reactions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid, sulfuric acid, sodium hydroxide, or potassium hydroxide are employed for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce reduced piperazine derivatives, substitution may result in various substituted piperazines, and hydrolysis may yield carboxylic acids and amines.

Scientific Research Applications

N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The piperazine ring and its substituents can interact with various enzymes, receptors, and proteins, leading to modulation of biological activities. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

N-tert-butyl-4-(diphenylmethyl)piperazine-1-carboxamide (Compound 2)

  • Substituents : Diphenylmethyl at piperazine.
  • Activity : Potent cytotoxicity against HCT-116 cells (IC50 = 1.01 μM) .
  • Key Difference : Bulky diphenylmethyl enhances hydrophobic interactions but may reduce solubility compared to the smaller 2-fluoroethyl group in the target compound.

BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide)

  • Substituents : 3-Chloropyridinyl at piperazine.
  • Activity : TRPM8 inhibitor with high potency .
  • Key Difference : Chloropyridinyl’s electron-withdrawing nature and aromaticity likely improve target selectivity compared to aliphatic 2-fluoroethyl.

Compound 6 (N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide)

  • Substituents: Thienopyrimidinyl at piperazine.
  • Activity : Anti-cancer activity via mitochondrial depolarization and mTOR inhibition .
  • Key Difference: Heterocyclic substituents (e.g., thienopyrimidinyl) enable π-π stacking, unlike the fluoroethyl group’s steric and electronic effects.

Carboxamide Linker Modifications

  • Dopamine D3 Receptor Ligands (e.g., N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)arylcarboxamides):
    • Removal of the carboxamide carbonyl reduced D3R affinity by >100-fold, emphasizing its role in hydrogen bonding .
    • The target compound’s carboxamide likely similarly stabilizes receptor interactions via carbonyl hydrogen bonding.

Fluorinated Substituents

  • N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3): Substituents: 4-Fluorophenyl at carboxamide. Activity: Higher yield (57.3%) and melting point (196.5–197.8°C) compared to non-fluorinated analogs . Comparison: Fluorine’s electronegativity improves physicochemical properties; the target compound’s 2-fluoroethyl may enhance membrane permeability.

Data Tables

Table 2: Impact of Fluorine Position on Piperazine-1-carboxamides

Compound (from ) Substituent Position Yield (%) Melting Point (°C)
A2 (3-fluorophenyl) 3-F 52.2 189.5–192.1
A3 (4-fluorophenyl) 4-F 57.3 196.5–197.8
A6 (4-chlorophenyl) 4-Cl 48.1 189.8–191.4

Biological Activity

N-tert-butyl-4-(2-fluoroethyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_{15}H_{22}FN_2O and a molecular weight of approximately 232.29 g/mol. The presence of the fluoroethyl group enhances its lipophilicity and may influence its interaction with various biological targets, including receptors and enzymes involved in neurological and psychiatric disorders.

The mechanism of action for this compound is primarily linked to its ability to interact with specific biological targets. The fluoroethyl moiety is believed to enhance binding affinity and selectivity towards these targets, which can include neurotransmitter receptors such as serotonin receptors. This interaction is crucial for understanding the compound's pharmacological effects and potential therapeutic applications.

Pharmacological Applications

This compound has been investigated for various pharmacological applications, including:

Case Studies and Experimental Data

A study published in 2022 examined the compound's interaction with the extracellular signal-regulated kinase 5 (ERK5) pathway, highlighting its potential role in modulating cellular signaling pathways associated with cancer progression .

In another investigation, the compound was part of a series aimed at developing new anti-tubercular agents, demonstrating significant activity against Mycobacterium tuberculosis .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityUnique Features
This compoundPotential antidepressant, anticancerFluoroethyl group enhances binding affinity
Tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylateVarying receptor interactionsBromine substitution alters pharmacokinetics
Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylateAntitumor activityAmino group may enhance solubility

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